1,1-Dimethoxycyclopentane

CAS No.: 931-94-2

Cat. No.: VC2418224

Molecular Formula: C7H14O2

Molecular Weight: 130.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 931-94-2 |

|---|---|

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol |

| IUPAC Name | 1,1-dimethoxycyclopentane |

| Standard InChI | InChI=1S/C7H14O2/c1-8-7(9-2)5-3-4-6-7/h3-6H2,1-2H3 |

| Standard InChI Key | AGWFDZMDKNQQHG-UHFFFAOYSA-N |

| SMILES | COC1(CCCC1)OC |

| Canonical SMILES | COC1(CCCC1)OC |

Introduction

Chemical Structure and Properties

Molecular Structure

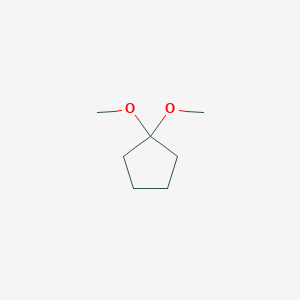

1,1-Dimethoxycyclopentane consists of a cyclopentane ring with two methoxy groups (-OCH3) attached to the same carbon atom, creating an acetal functional group. The compound's systematic IUPAC name is 1,1-dimethoxycyclopentane, though it is also commonly referred to as cyclopentanone dimethylketal in commercial and research contexts . The molecular structure can be represented by the SMILES notation COC1(CCCC1)OC, which indicates the characteristic arrangement of atoms in this compound .

Physical Properties

1,1-Dimethoxycyclopentane is a colorless liquid at room temperature with a molecular weight of approximately 130.18-130.19 g/mol . The physical properties of this compound are summarized in the following table:

| Property | Value | Source |

|---|---|---|

| Physical State (20°C) | Colorless liquid | |

| Molecular Weight | 130.18-130.19 g/mol | |

| Boiling Point | 140°C | |

| Purity (Commercial) | >96.0% (GC) |

The compound's relatively low boiling point and liquid state at room temperature influence its handling requirements in laboratory settings, making it a versatile reagent for various chemical applications.

Chemical Identifiers

For unambiguous identification in chemical databases and literature, 1,1-dimethoxycyclopentane is associated with several standardized identifiers as outlined in the table below:

Synthesis and Preparation

The synthesis of 1,1-dimethoxycyclopentane typically involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst. This process follows the general mechanism for acetal formation, where the carbonyl oxygen of cyclopentanone is protonated, followed by nucleophilic attack from methanol molecules and subsequent dehydration to form the final acetal product .

The reaction can be represented as:

Cyclopentanone + 2 CH3OH ⟶ 1,1-Dimethoxycyclopentane + H2O

This reaction is reversible, with thermochemistry data indicating that the formation of 1,1-dimethoxycyclopentane from cyclopentanone and methanol in the gas phase has a ΔrH° value of -44. ± 1. kJ/mol, suggesting it is an exothermic process . The reverse reaction (hydrolysis) in the liquid phase has a ΔrH° value of 16. ± 2. kJ/mol, indicating its endothermic nature .

Chemical Reactions and Reactivity

Hydrolysis Reactions

One of the most characteristic reactions of 1,1-dimethoxycyclopentane is its hydrolysis, which regenerates cyclopentanone. This reaction is particularly important in synthetic organic chemistry, where acetals serve as protecting groups for carbonyl compounds. The hydrolysis reaction can be represented as:

H2O + C7H14O2 ⟶ C5H8O + 2CH4O

In this reaction, water cleaves the acetal group, converting 1,1-dimethoxycyclopentane back to cyclopentanone with the release of two molecules of methanol . The thermochemistry data for this reaction indicates a ΔrH° value of 16. ± 2. kJ/mol in the liquid phase, confirming its endothermic nature .

Other Notable Reactions

1,1-Dimethoxycyclopentane can undergo nucleophilic substitution reactions at the acetal carbon. For instance, the search results reference a reaction with ethylamine, where nucleophilic addition occurs at the central carbon of the compound, resulting in the displacement of a methoxy group . This type of reactivity is characteristic of acetals and ketals, where the carbon bearing the alkoxy groups can act as an electrophilic center.

The nucleophilic substitution reaction typically proceeds through the following mechanism:

-

Protonation of one of the methoxy groups, making it a better leaving group

-

Nucleophilic attack by the amine at the acetal carbon

-

Departure of methanol to form an iminium intermediate

-

Further reaction or stabilization of the resulting product

These reactions highlight the versatility of 1,1-dimethoxycyclopentane in organic synthesis, particularly in transformation and functionalization processes.

| Supplier | Quantity Available | Purity | Price Range (USD) | Source |

|---|---|---|---|---|

| Fisher Scientific | 1 mL, 5 mL | ≥96.0% (GC) | $173.79 - $436.48 | |

| TCI America | 1 mL, 5 mL | >96.0% (GC) | $50.00 - $147.00 | |

| Alfa Chemistry | Various | 98% | Not specified |

The compound is primarily used in research laboratories for organic synthesis applications, particularly as a protected form of cyclopentanone. Its commercial availability in high purity makes it accessible for researchers requiring precise and reliable reagents for their chemical investigations.

Research Findings and Studies

Research involving 1,1-dimethoxycyclopentane has focused on several areas, including thermochemistry, reaction mechanisms, and applications in organic synthesis. Thermochemical studies have provided valuable data on the energetics of reactions involving this compound, particularly its hydrolysis and formation reactions .

Wiberg and colleagues conducted thermochemical measurements of the hydrolysis reaction of 1,1-dimethoxycyclopentane and the reverse reaction (formation from cyclopentanone and methanol) . Their findings provide important quantitative data on reaction enthalpies:

| Reaction | Phase | ΔrH° (kJ/mol) | Source |

|---|---|---|---|

| H2O + C7H14O2 = C5H8O + 2CH4O | Liquid | 16. ± 2. | |

| C5H8O + 2CH4O = H2O + C7H14O2 | Gas | -44. ± 1. |

These measurements contribute to our understanding of the thermodynamic properties of acetals and the energetics governing their formation and hydrolysis, which is crucial for optimizing reaction conditions in synthetic applications.

Additional research has explored the reactivity of 1,1-dimethoxycyclopentane with various nucleophiles, including amines, as mentioned in the search results . These studies help elucidate the mechanistic pathways and synthetic potential of this compound in organic chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume